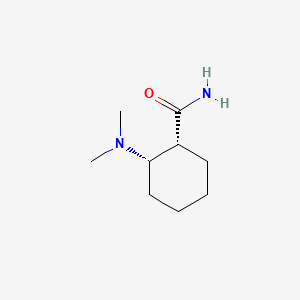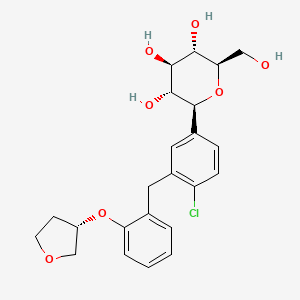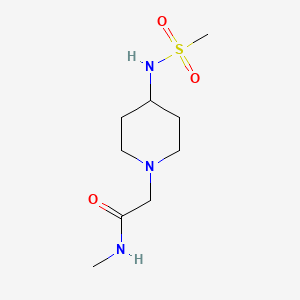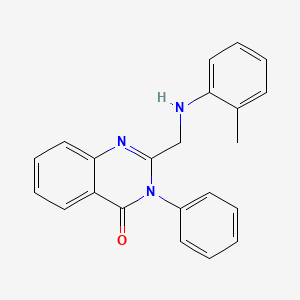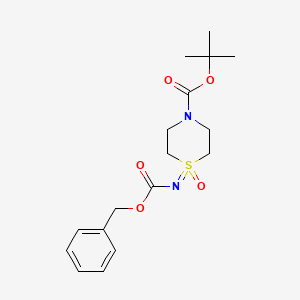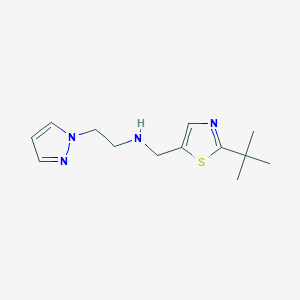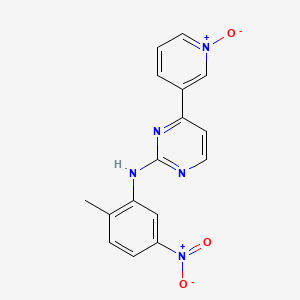
3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a nitro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-5-nitroaniline with 4-chloropyrimidine under basic conditions to form the intermediate 2-((2-Methyl-5-nitrophenyl)amino)pyrimidine. This intermediate is then reacted with 3-hydroxypyridine in the presence of an oxidizing agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized further to introduce additional functional groups.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .
Scientific Research Applications
3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group and the pyridine and pyrimidine rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound shares structural similarities with 3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide but differs in its functional groups and overall reactivity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13N5O3 |
|---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H13N5O3/c1-11-4-5-13(21(23)24)9-15(11)19-16-17-7-6-14(18-16)12-3-2-8-20(22)10-12/h2-10H,1H3,(H,17,18,19) |
InChI Key |
AHCMYHPUZRQGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=C[N+](=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


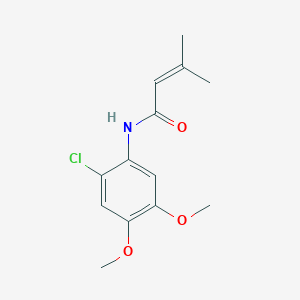
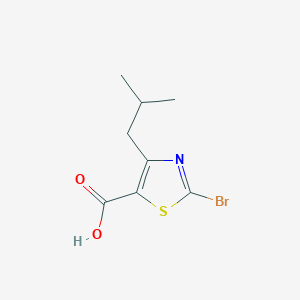
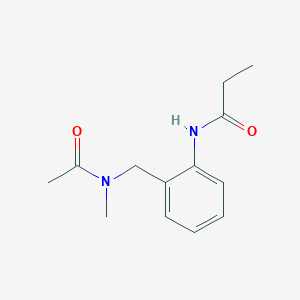
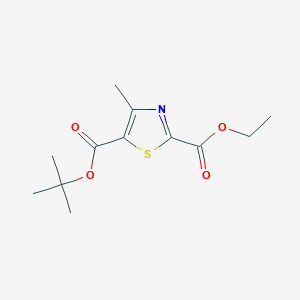
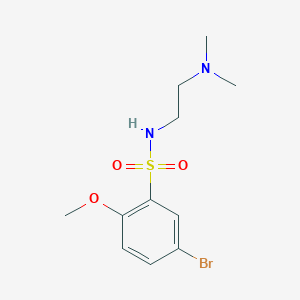
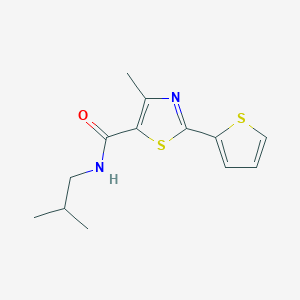
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
